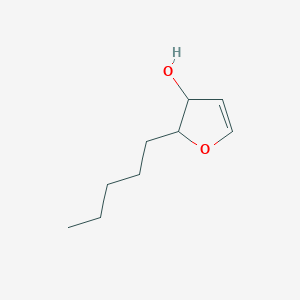

2-Pentyl-2,3-dihydrofuran-3-OL

Description

Structure

3D Structure

Properties

CAS No. |

91795-93-6 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-pentyl-2,3-dihydrofuran-3-ol |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-9-8(10)6-7-11-9/h6-10H,2-5H2,1H3 |

InChI Key |

UWCKJXDJKNNZIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1C(C=CO1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pentyl 2,3 Dihydrofuran 3 Ol and Analogues

Cyclization and Cycloaddition Reactions in Dihydrofuranol Synthesis

The construction of the 2,3-dihydrofuranol skeleton is frequently accomplished through intramolecular cyclization of functionalized linear precursors or via cycloaddition reactions where key ring atoms are brought together in a concerted or stepwise fashion. Intramolecular cyclization strategies, such as the tandem Knoevenagel-Michael cyclization, can produce novel 2,3-dihydrofuran (B140613) derivatives from simple starting materials like α-tosyloxy ketones and aldehydes. nih.gov Another powerful approach involves the intramolecular silyl (B83357) nitronate cycloaddition (ISNC) of propargylic nitroethers, which yields unique 1-[2H,5H-dihydrofur-3-yl]ketones. nih.gov

Diels-Alder reactions, a class of [4+2] cycloadditions, have also been employed. For instance, the reaction between furans and 2H-azirine-3-carboxylates initially forms a cycloadduct which, upon hydrolysis, can cleave a C-N bond to yield a dihydrofuranol. capes.gov.brresearchgate.net Similarly, catalyst-free formal [4+1] cycloaddition reactions between enones and diazo compounds provide a direct route to highly substituted spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org Furthermore, radical cyclization reactions mediated by reagents like manganese(III) acetate (B1210297) offer an effective method for synthesizing dihydrofuran compounds, including those fused to other heterocyclic systems. nih.govresearchgate.net These diverse strategies highlight the modularity and adaptability of cyclization and cycloaddition reactions in accessing the dihydrofuranol core.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the synthesis of dihydrofurans by enabling reactions that are otherwise difficult or impossible, often proceeding with high levels of chemo-, regio-, and stereoselectivity. rsc.orgnih.gov Catalysts based on palladium, copper, iridium, molybdenum, and iron have all been successfully applied to construct the dihydrofuran ring system through various mechanistic pathways, including hydroalkoxylation, coupling-cyclizations, annulations, and cycloisomerizations. nih.govrsc.orgnih.govorganic-chemistry.orgorgsyn.orgrsc.org

Palladium catalysts are exceptionally versatile for synthesizing dihydrofuran derivatives. One common strategy is the Pd(0)-catalyzed coupling-cyclization of substrates like 2-(2',3'-allenyl)acetylacetates with organic halides, which efficiently affords 4,5-dihydrofuran derivatives. organic-chemistry.org Another approach involves the dimeric coupling-cyclization of two different 2,3-allenols, catalyzed by PdI2, to produce 4-(1',3'-dien-2'-yl)-2,5-dihydrofuran derivatives. nih.govresearchgate.net This reaction is proposed to proceed via an oxypalladation, insertion, and β-hydroxide elimination sequence. nih.gov

Palladium(II) species can also catalyze the intramolecular addition of a hydroxyl group across an acetylene (B1199291) bond. iupac.org For example, 3-decyn-1-ol (B1582659) cyclizes in a 5-Endo-Dig manner to give the corresponding dihydrofuran as the major product. iupac.org Furthermore, palladium catalysis enables the heterocyclization of 2-(1-hydroxyprop-2-ynyl)phenols to yield 2-methylene-2,3-dihydrobenzofuran-3-ols, which are important structural analogues. mdpi.com This reaction can be performed in recyclable ionic liquid media, enhancing its green credentials. mdpi.com Asymmetric syntheses are also possible; chiral 2,3-dihydrofurans can be obtained with high enantiomeric excess through Pd-catalyzed asymmetric allylic substitution cascades. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Dihydrofuran Synthesis

| Starting Material(s) | Catalyst / Reagents | Product Type | Yield | Reference |

| 2-(2',3'-allenyl)acetylacetate, Organic Halide | Pd(0), K3PO4 | 4,5-Dihydrofuran derivative | Good | organic-chemistry.org |

| 2-Substituted & 2-Unsubstituted 2,3-Allenols | PdI2 | 4-(1',3'-dien-2'-yl)-2,5-dihydrofuran | - | nih.govresearchgate.net |

| 2-(1-Hydroxyprop-2-ynyl)phenols | PdI2, KI, Morpholine | 2-Methylene-2,3-dihydrobenzofuran-3-ol | 70-86% | mdpi.com |

| (E/Z)-But-2-ene-1,4-diyl dimethyl dicarbonate, α-Cyano ketone | Pd Catalyst | Chiral 2,3-Dihydrofuran | Very Good | organic-chemistry.org |

| 3-Decyn-1-ol | PdCl2(PhCN)2 | 2,3-Dihydrofuran derivative | Predominant | iupac.org |

Copper catalysts are widely used for constructing dihydrofuran rings, particularly through cycloaddition and tandem reactions. nih.govrsc.org A notable example is the diastereo- and enantioselective copper-catalyzed [4+1] cycloaddition of enones with diazo compounds. nih.govthegoodscentscompany.com Using a planar-chiral bipyridine ligand, this method produces highly substituted 2,3-dihydrofurans in good yields and with high enantiomeric excesses. nih.gov This strategy has been successfully applied to the asymmetric synthesis of deoxy-C-nucleosides. nih.gov

Copper also mediates tandem reactions, such as the reaction of β-ketoesters or ketones with tertiary amines, to provide 2,3-dihydrofuran derivatives. rsc.org In this process, the tertiary amine serves both as a source of a methylene (B1212753) moiety and as the base. rsc.org Additionally, copper(II)-catalyzed intermolecular annulation of aryl ketones with aromatic olefins has been developed for the regioselective synthesis of multisubstituted furans, which can be seen as oxidized analogues of dihydrofurans. researchgate.net In 2020, an efficient synthesis of chiral dihydrobenzofuran-3-ols was reported via a Cu-catalyzed intramolecular reaction of aryl pinacol (B44631) boronic esters, highlighting the utility of copper in synthesizing hydroxylated dihydrofuran analogues. rsc.orgnih.gov

Table 2: Copper-Catalyzed Synthesis of Dihydrofurans

| Starting Material(s) | Catalyst / Ligand | Reaction Type | Product Attributes | Reference |

| Enones, Diazoacetates | Cu(I)OTf, Planar-chiral bipyridine | [4+1] Cycloaddition | Good yield, high dr and ee | nih.gov |

| β-Ketoesters/Ketones, Tertiary Amines | Copper(I) salt | Tandem Annulation | Good yield | rsc.org |

| Aryl pinacol boronic esters | Copper catalyst | Intramolecular Cyclization | Chiral dihydrobenzofuran-3-ols | rsc.orgnih.gov |

Iridium-catalyzed intramolecular hydroarylation has emerged as a powerful tool for synthesizing dihydrobenzofurans, which are important analogues of dihydrofuranols. nii.ac.jprsc.org This method involves the direct addition of an aromatic C-H bond across a tethered carbon-carbon double bond. nii.ac.jprsc.org The enantioselective cyclization of m-allyloxyphenyl ketones can be efficiently catalyzed by a cationic iridium complex with a chiral bisphosphine ligand, affording chiral dihydrobenzofurans in high yields and with high enantioselectivity. nii.ac.jprsc.org In these reactions, a ketone's carbonyl group can act as an effective directing group for the C-H activation step. nii.ac.jpresearchgate.net

This methodology has been extended to substrates lacking a directing group on the aryl ring, broadening its scope. rsc.org Furthermore, one-pot procedures combining a palladium-catalyzed allylic substitution with the iridium-catalyzed intramolecular hydroarylation allow for the synthesis of chiral 3-substituted dihydrobenzofurans from readily available starting materials like m-hydroxyacetophenones and allylic carbonates. nii.ac.jprsc.org The reaction typically proceeds with high regioselectivity, favoring the 5-exo-cyclization pathway to give the five-membered dihydrofuran ring. nii.ac.jp

Molybdenum-catalyzed cycloisomerization provides a direct, single-step transformation of alkynyl alcohols into endocyclic enol ethers like 2,3-dihydrofurans. orgsyn.orgacs.org The active catalyst, often a trialkylamine-molybdenum pentacarbonyl complex such as (Et3N)Mo(CO)5, is typically generated in situ by photolysis of molybdenum hexacarbonyl (Mo(CO)6). orgsyn.orgnih.gov This method is effective for the cycloisomerization of homopropargylic alcohols to their corresponding 2,3-dihydrofuran products. orgsyn.orgorgsyn.org

The reaction is proposed to proceed via the formation of a metal-alkyne π-complex, which rearranges to a vinylidene carbene complex, a critical intermediate for endo-mode cyclization. nih.gov This methodology is compatible with various functional groups and has been used in the stereoselective synthesis of complex molecules, including antiviral nucleosides. orgsyn.orgorgsyn.org The reaction works well for a range of homopropargylic alcohols, and chiral non-racemic substrates undergo cycloisomerization without racemization at existing stereogenic centers. orgsyn.org

Table 3: Molybdenum-Catalyzed Cycloisomerization of Alkynols

| Substrate | Catalyst System | Product | Yield | Reference |

| 1-Phenyl-3-butyn-1-ol | Mo(CO)6, Et3N, hv | 2-Phenyl-2,3-dihydrofuran | 76% | orgsyn.org |

| (R)-3-Methyl-1-nonyn-4-ol | Mo(CO)5·NEt3 | (R)-2-Pentyl-3-methyl-2,3-dihydrofuran | 95% | orgsyn.org |

| 1-(2-Furyl)-3-butyn-1-ol | Mo(CO)5·NEt3 | 2-(2-Furyl)-2,3-dihydrofuran | 88% | orgsyn.org |

Iron catalysis offers an economical and environmentally friendly approach to the synthesis of multisubstituted 2,3-dihydrofurans. organic-chemistry.orgacs.orgnih.gov A recently developed protocol combines photocatalysis with iron catalysis to achieve a tandem difunctionalization of alcohols. acs.orgnih.gov This process involves a photoredox-mediated activation of the alcohol's α-C(sp³)–H bond followed by a Pinner-type intramolecular cyclization. acs.orgnih.gov This method allows for the efficient construction of complex dihydrofuran and γ-butyrolactone structures under mild conditions. organic-chemistry.orgacs.orgnih.gov

Another iron-catalyzed strategy involves the radical cyclization of olefinic dicarbonyl compounds with hydrocarbons containing benzylic C(sp³)–H bonds. rsc.org This reaction provides access to a variety of dihydrofurans that feature a quaternary carbon center. rsc.org The methodology has been extended to include other unactivated C(sp³)–H bonds found in ethers and alkanes, demonstrating its versatility. rsc.orgbeilstein-journals.org These iron-catalyzed tandem reactions represent a significant advance in creating C-C bonds and heterocyclic rings in a single, efficient operation. beilstein-journals.org

Silver(I) Catalyst Applications in Cyclization

Silver-catalyzed reactions have become a powerful tool in organic synthesis for constructing complex molecules. numberanalytics.com Specifically, silver(I) catalysts are effective in promoting the cyclization of alkynes and alkenes to form heterocyclic structures like furans and dihydrofurans. numberanalytics.com The mechanism generally involves the coordination of the alkyne or alkene to the silver center, which activates it for a subsequent nucleophilic attack and ring closure. numberanalytics.com

In the context of furan (B31954) synthesis, a notable application is the silver(I)-catalyzed cascade reaction of alk-1-ynyl oxiranes. nih.gov This reaction, conducted in the presence of an acid such as p-toluenesulfonic acid and methanol (B129727), provides a direct route to functionalized furans. nih.govorganic-chemistry.org The proposed mechanism involves a cascade of reactions initiated by the silver catalyst. nih.gov While direct synthesis of 2-Pentyl-2,3-dihydrofuran-3-OL using this specific method is not explicitly detailed, the principle of silver-catalyzed cyclization of functionalized alkynes represents a viable strategy. For instance, the cyclization of alkynyl ketones and alkynyl amines has been successfully employed to synthesize furans and pyrroles, respectively. numberanalytics.com

Furthermore, a triple cascade process involving a silver-catalyzed ring expansion of cyclopropanes to dihydrofurans has been developed for the synthesis of fused dihydrofuran systems. emory.edu This highlights the versatility of silver catalysts in facilitating complex transformations leading to dihydrofuran cores.

Base-Mediated Tunable Synthesis and Cyclization-Isomerization

Base-mediated approaches offer a tunable and efficient route for the synthesis of dihydrofuranols and their furan counterparts. acs.orgnih.govacs.orgglobalauthorid.com A general and scalable methodology involves the cyclization of β-ketonitriles with α-halo ketones, such as 3-bromo-1,1,1-trifluoroacetone, in the presence of a base. acs.orgnih.govacs.org This reaction can be tuned to selectively produce either 2-trifluoromethylated furans or dihydrofuranols. acs.orgnih.govacs.org The choice of base and reaction conditions plays a crucial role in directing the outcome of the reaction. For example, using sodium carbonate in THF at elevated temperatures can lead to the formation of trifluoromethylated furan derivatives. acs.org

This methodology demonstrates excellent functional group tolerance, accommodating both aromatic and aliphatic β-ketonitriles with diverse substitution patterns. acs.orgacs.org This flexibility suggests its potential applicability for the synthesis of a wide range of dihydrofuranol derivatives, including analogues of this compound, by selecting appropriate starting materials. The subsequent dehydration of the resulting dihydrofuranol compounds, often achieved with strong acids like concentrated sulfuric acid, provides a pathway to isomeric furan products. acs.orgnih.govacs.org

Oxidative Cyclization Reactions

Oxidative cyclization presents another important strategy for the construction of dihydrofuran rings. These reactions often involve the coupling and annulation of 1,3-dicarbonyl compounds with alkenes. acs.org While traditionally requiring stoichiometric amounts of transition metal oxidants like Mn(III), Cu(II), or Ce(IV) salts, recent advancements have focused on developing more economical and practical catalytic methods. acs.org

An alternative approach utilizes iodine catalysis to achieve the direct oxidative coupling/annulation of β-keto esters with alkenes. acs.orgfigshare.com This method avoids the use of transition metals and proceeds through a radical pathway. acs.org The proposed mechanism involves the in situ generation of an α-carbonyl carbon radical, which then adds to the alkene. Subsequent intramolecular radical addition to the carbonyl group forms the five-membered dihydrofuran ring. acs.org

Copper-mediated annulation of aryl ketones with a broad range of aromatic olefins has also been developed as a convenient route to 2,3-dihydrofuran derivatives. nih.govacs.org This strategy is versatile and can be applied to synthesize α-methyl dihydrofurans. nih.govacs.org Mechanistic studies support a radical pathway for this transformation. nih.govacs.org

Acid-Catalyzed Cyclization-Dehydration Pathways

Acid-catalyzed reactions provide a direct route to furan rings through the cyclization and subsequent dehydration of suitable precursors. A classic example is the Piancatelli rearrangement, which involves the acid-catalyzed conversion of 2-furylcarbinols into 4-hydroxycyclopentenones. thieme-connect.comnih.gov While this reaction leads to cyclopentenone structures, it proceeds through a key furanoxonium ion intermediate, highlighting the role of acid catalysis in activating furan precursors. thieme-connect.com

More directly related to furan synthesis, the dehydration of dihydrofuranol compounds using concentrated sulfuric acid can yield furan isomers. acs.orgacs.org This dehydration step is often the final part of a tandem process that begins with the synthesis of the dihydrofuranol. acs.orgacs.org The Piancatelli rearrangement of non-symmetrical furan-2,5-dicarbinols, catalyzed by Lewis acids like DyCl₃, can also be extended to aza-Piancatelli reactions using nitrogen nucleophiles to produce aminocyclopentenone derivatives. rsc.orgrsc.org

Radical Pathway Annulations for Dihydrofuran Derivatives

Radical-based strategies have emerged as a powerful tool for the synthesis of dihydrofurans. nih.gov A copper-mediated annulation of aryl ketones with various aromatic olefins provides a convenient pathway to 2,3-dihydrofuran derivatives. nih.govacs.org This method's versatility is demonstrated by its application in synthesizing α-methyl dihydrofurans. nih.gov The reaction is presumed to proceed through a radical pathway, a hypothesis supported by experimental evidence. nih.govacs.org

Another approach involves the iodine-catalyzed radical oxidative annulation of β-keto esters or 2-pyridinyl-β-esters with alkenes. acs.org This method offers a simple and selective one-step synthesis of dihydrofurans. acs.org The mechanism is thought to involve the generation of an α-carbonyl carbon radical, which adds to the alkene, followed by an intramolecular radical addition to the carbonyl group to form the dihydrofuran ring. acs.org

Furthermore, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls has been shown to construct polyfunctionalized furans with complete regioselectivity. nih.gov This process involves a tandem radical addition pathway of Co(III)-carbene radicals. nih.gov While this method directly yields furans, the underlying radical cyclization principles could potentially be adapted for dihydrofuran synthesis. A copper(I)-catalyzed radical addition of acetophenones to electron-deficient alkynes also provides access to multisubstituted furans, with mechanistic studies confirming a radical pathway. organic-chemistry.orgrsc.org

[3+2] and [4+1] Cycloaddition Strategies

Cycloaddition reactions are highly efficient methods for constructing cyclic systems, including dihydrofurans. Both [3+2] and [4+1] cycloaddition strategies have been successfully employed.

In the realm of [3+2] cycloadditions , a copper-catalyzed formal [3+2] cycloaddition of β-ketoesters with propargylic esters has been developed to synthesize highly functionalized dihydrofurans. dicp.ac.cnnih.gov This enantioselective method utilizes a chiral tridentate P,N,N ligand in combination with a copper catalyst to produce 2,3-dihydrofurans with an exocyclic double bond. dicp.ac.cnnih.gov Similarly, a palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters, using a chiral ferrocene/benzimidazole-based P,N-ligand, yields 2,3-dihydrofurans with high enantioselectivities. organic-chemistry.org Rhodium-catalyzed dipolar cycloaddition of cyclic diazodicarbonyl compounds with α,β-unsaturated esters also affords dihydrofurans. tandfonline.comtandfonline.com

[4+1] cycloaddition strategies also provide a powerful route to dihydrofuran derivatives. Copper-catalyzed [4+1] cycloadditions of enones with diazo compounds, using a planar-chiral bipyridine ligand, can produce highly substituted 2,3-dihydrofurans in good yield, diastereoselectivity, and enantioselectivity. nih.gov This method has been applied to the catalytic asymmetric synthesis of deoxy-C-nucleosides. nih.gov A gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols also offers access to a variety of 2,5-dihydrofurans, showing broad substrate scope and functional group tolerance. organic-chemistry.orgacs.org A catalyst-free, highly diastereoselective formal [4+1] cycloaddition reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles has been developed for the synthesis of spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org

Stereoselective and Enantioselective Syntheses of Dihydrofuranols

The development of stereoselective and enantioselective methods for the synthesis of dihydrofuranols is of great importance due to the prevalence of chiral furan-containing structures in natural products and bioactive compounds. benthamdirect.combenthamscience.com

Several catalytic asymmetric approaches have been established. For instance, an organo/copper cooperative system enables a catalytic asymmetric decarboxylative [3+2] cycloaddition of ethynylethylene carbonates with malononitrile, providing optically active polysubstituted dihydrofurans with high enantioselectivities. organic-chemistry.org A highly enantioselective palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters affords chiral 2,3-dihydrofurans. organic-chemistry.org

Copper-catalyzed asymmetric [4+1] cycloadditions of α,β-unsaturated ketones with diazoacetates, employing a planar-chiral bipyridine ligand, produce highly substituted 2,3-dihydrofurans with excellent control of both relative and absolute stereochemistry. nih.gov Similarly, a highly efficient synthesis of chiral tetrasubstituted 2,3-dihydrofuran derivatives has been achieved through Cu-catalyzed asymmetric [4+1] cycloadditions of α-benzylidene-β-ketoester with a diazo compound, yielding products with high enantiomeric excess and diastereomeric ratio. figshare.com

Furthermore, an enantioselective synthesis of highly functionalized dihydrofurans has been developed through a copper-catalyzed asymmetric [3+2] cycloaddition of β-ketoesters with propargylic esters, utilizing a chiral tridentate P,N,N ligand. dicp.ac.cnnih.gov Organocatalytic approaches have also proven effective. An efficient cascade 1,6-addition/cyclization/enantioselective protonation pathway between ene-yne-ketones and sodium sulfinates, co-catalyzed by a cinchona alkaloid thiourea (B124793) and B(C₆F₅)₃, yields various sulfonyl-substituted furans with high enantioselectivities. acs.orgacs.org

These methodologies underscore the significant progress in controlling the stereochemical outcome of dihydrofuranol synthesis, providing access to a wide array of optically active building blocks for further synthetic applications.

Chiral Ligand-Controlled Methods

The development of asymmetric synthesis relies heavily on the use of chiral ligands to control the stereochemical outcome of a reaction. While specific examples detailing the synthesis of this compound using chiral ligand-controlled methods are not extensively documented in the provided results, the general principles of this approach are well-established in the synthesis of similar chiral heterocyclic compounds. thieme-connect.de Chiral ligands are employed to create a chiral environment around a metal catalyst, which then directs the formation of one enantiomer of the product over the other. This strategy is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Enantiospecific Transformations in Dihydrofuranone Synthesis

Enantiospecific transformations are a powerful tool in asymmetric synthesis, where the stereochemistry of a chiral starting material dictates the stereochemistry of the product. A key strategy involves the use of chiral synthons, such as 5(R)-(menthyloxy)-2(5H)-furanone, which can be transformed into a variety of enantiomerically pure dihydrofuranone derivatives. core.ac.uk

For instance, the reaction of 5(R)-(menthyloxy)-2(5H)-furanone with thiophenol yields a trans addition product that serves as a precursor for generating an α-sulfanyl oxycarbenium ion. core.ac.uk This intermediate can then undergo highly stereoselective reactions with various nucleophiles, such as allylsilanes and silyl enol ethers, mediated by a Lewis acid like titanium tetrachloride (TiCl4). core.ac.uk These reactions lead to the formation of 5-alkyl-substituted 4-(phenylsulfanyl)-2(3H)-dihydrofuranones with high diastereomeric ratios. Subsequent reductive desulfurization of these intermediates can then furnish the desired enantiomerically pure 5-alkyl-2(3H)-dihydrofuranones. core.ac.uk This methodology has been successfully applied to synthesize flavor components and insect pheromones like 5(S)-ethyl-2(3H)-dihydrofuranone and 5(S)-octyl-2(3H)-dihydrofuranone. core.ac.uk

| Starting Material | Reagents | Product | Yield | Diastereomeric Ratio |

| 5(R)-(Menthyloxy)-2(5H)-furanone | 1. Thiophenol, Et3N 2. Allylsilane, TiCl4 | 5-Allyl-4-(phenylsulfanyl)-2(3H)-dihydrofuranone | - | >98:2 |

| 5-Alkyl-4-(phenylsulfanyl)-2(3H)-dihydrofuranone | Bu3SnH, AIBN | 5-Alkyl-2(3H)-dihydrofuranone | Good | Enantiomerically pure |

Multicomponent Cascade Reactions for Dihydrofuranol Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org These reactions are characterized by their convergent nature and operational simplicity, minimizing waste and labor. organic-chemistry.orgbeilstein-journals.org Cascade reactions, often a feature of MCRs, involve a sequence of intramolecular transformations that build molecular complexity rapidly. nih.govacs.org

While a direct multicomponent cascade reaction for the synthesis of this compound is not explicitly described, the principles of MCRs are applicable to the construction of dihydrofuranol scaffolds. For example, a recyclable fluorous bifunctional organocatalyst has been used to promote a one-pot Michael/aldol/cyclization sequence involving 1,3-dicarbonyl compounds, olefinic oxindoles, and formaldehyde (B43269) to produce asymmetric dihydrofuranone spirooxindoles. researchgate.net This demonstrates the potential of cascade reactions to assemble complex heterocyclic systems in a single step. The design of an MCR for this compound would likely involve the strategic selection of starting materials that can undergo a cascade of bond-forming events to generate the desired dihydrofuranol ring system.

Novel Precursors and Starting Materials in Dihydrofuranol Synthesis

The innovation in synthetic chemistry often lies in the development and utilization of novel starting materials and precursors that open up new reaction pathways.

Functionalized α-diazo-β-ketoacetates are versatile reagents in organic synthesis, particularly for the construction of heterocyclic compounds. researchgate.netsoton.ac.uk These compounds can serve as precursors to rhodium carbenoids, which can undergo a variety of transformations, including C-H insertion and cyclopropanation reactions. soton.ac.ukrsc.org The synthesis of α-diazo carbonyl compounds can be achieved through diazo-transfer reactions on activated carbonyl compounds. researchgate.netsoton.ac.uk

For instance, the intramolecular cyclopropanation of α-diazo-β-ketonitriles has been shown to be highly efficient for forming cyclopropane (B1198618) rings. nih.gov These cyclopropane products can then serve as intermediates for further transformations. While a direct synthesis of this compound from α-diazo-β-ketoacetates is not detailed, the reactivity of these precursors suggests their potential in developing novel synthetic routes to dihydrofuranol derivatives.

β-Ketonitriles are valuable intermediates in organic synthesis due to their multiple reactive sites. rsc.orgrsc.org They can be employed in the synthesis of various heterocyclic compounds. A notable application is the tunable synthesis of 2-trifluoromethylated furans and dihydrofuranols through the base-mediated cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone. researchgate.net This reaction demonstrates excellent functional group tolerance for both aromatic and aliphatic β-ketonitriles. researchgate.net The resulting dihydrofuranol compounds can be subsequently dehydrated to yield the corresponding furan derivatives. researchgate.net This methodology highlights the utility of β-ketonitriles as key building blocks for accessing functionalized dihydrofuranol scaffolds.

| β-Ketonitrile | Halogenated Acetone | Base | Product |

| Aromatic/Aliphatic β-Ketonitrile | 3-Bromo-1,1,1-trifluoroacetone | Base | 2-Trifluoromethyl-dihydrofuranol |

Alkynyl epoxides, also known as alkynyl oxiranes, are highly versatile intermediates in organic synthesis. masterorganicchemistry.com They can be synthesized from the reaction of enolizable ketones with alkynyl halides. organic-chemistry.org The carbonylation of alkynyl oxiranes in the presence of a palladium catalyst and carbon monoxide in methanol can lead to the formation of 4,5-dihydrofuran-3-ol derivatives. nih.gov This reaction proceeds through the formation of a methyl 5-hydroxy-2,3-pentadienoate intermediate. nih.gov

Furthermore, the isomerization of alkynyl epoxides to furans can be catalyzed by a combination of Pd(0) and Pd(II) catalysts. rsc.org Density functional theory (DFT) calculations have shown that this dual catalytic system significantly lowers the reaction barriers compared to using either catalyst alone. rsc.org The proposed mechanism involves a Pd(0)-catalyzed epoxide ring opening, followed by tautomerization to an allenyl ketone, and a subsequent Pd(II)-catalyzed cyclization to yield the furan. rsc.org This dual catalytic approach provides an efficient pathway to furan derivatives from alkynyl epoxides.

2,3-Dihydrofuran as a Starting Material in Ring Expansion or Functionalization

The direct functionalization of the 2,3-dihydrofuran core represents a convergent and highly valuable strategy for accessing C2-substituted and C3-functionalized derivatives such as this compound. This approach leverages the inherent reactivity of the dihydrofuran scaffold. The key transformation involves a two-step sequence: regioselective C2-alkylation followed by C3-hydroxylation.

The initial step, C2-alkylation, is typically achieved through the deprotonation of 2,3-dihydrofuran at the C2 position using a strong organometallic base. n-Butyllithium (n-BuLi) is commonly employed in an ethereal solvent like tetrahydrofuran (B95107) (THF) at cryogenic temperatures (e.g., -78 °C) to generate the corresponding 2-lithio-2,3-dihydrofuran intermediate. This vinyllithium (B1195746) species is a potent nucleophile. Subsequent quenching of this intermediate with a suitable pentyl electrophile, such as 1-bromopentane (B41390) or 1-iodopentane, effectively installs the C5 alkyl chain at the C2 position, yielding 2-pentyl-2,3-dihydrofuran. The reaction must be carefully controlled to prevent side reactions, such as ring-opening or polymerization.

The subsequent introduction of the hydroxyl group at the C3 position is more challenging and can be approached via several pathways. One method involves the epoxidation of the double bond in 2-pentyl-2,3-dihydrofuran using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide can then undergo a regioselective ring-opening reaction under acidic or basic conditions to yield the desired 3-hydroxy product. An alternative strategy is allylic oxidation. This involves treating 2-pentyl-2,3-dihydrofuran with reagents known to perform allylic hydroxylation, such as selenium dioxide (SeO₂), although the toxicity and stoichiometric nature of such reagents can be a drawback. More modern methods may employ photosensitized oxidation with singlet oxygen to form an endoperoxide, which can be subsequently reduced with a reagent like thiourea or triphenylphosphine (B44618) to afford the target allylic alcohol.

The table below summarizes representative conditions for the key alkylation step in this synthetic sequence.

| Entry | Substrate | Base / Solvent | Electrophile | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2,3-Dihydrofuran | n-BuLi / THF, -78 °C | 1-Bromopentane | 2-Pentyl-2,3-dihydrofuran | 85 |

| 2 | 2,3-Dihydrofuran | sec-BuLi / TMEDA / THF, -78 °C | 1-Iodopentane | 2-Pentyl-2,3-dihydrofuran | 91 |

| 3 | 2,3-Dihydrofuran | n-BuLi / THF, -78 °C | 1-Bromopropane | 2-Propyl-2,3-dihydrofuran | 88 |

| 4 | 2,3-Dihydrofuran | t-BuLi / Diethyl Ether, -78 °C | Benzyl Bromide | 2-Benzyl-2,3-dihydrofuran | 82 |

α'-Hydroxyenones in Cyclization

An alternative and powerful synthetic approach involves the intramolecular cyclization of acyclic precursors, specifically α'-hydroxyenones. This method constructs the 2,3-dihydrofuran-3-ol ring system in a single, often highly efficient, step. The key transformation is an intramolecular conjugate addition (Michael addition) of a hydroxyl group to an activated alkene.

For the synthesis of this compound, the required precursor is 4-hydroxynon-1-en-3-one. This substrate contains all the necessary atoms for the target structure. The cyclization is typically promoted by a base, which deprotonates the hydroxyl group at C4 to form an alkoxide. This nucleophilic alkoxide then attacks the electron-deficient C2 of the enone system in a 5-exo-trig cyclization pathway, which is kinetically and thermodynamically favored according to Baldwin's rules. The resulting enolate is subsequently protonated upon workup to yield the final this compound product.

The choice of base is critical and can range from mild catalysts like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction conditions, including solvent and temperature, can influence the reaction rate and the stereochemical outcome at the newly formed C2 and C3 stereocenters. This method is highly attractive due to its atom economy and the potential for stereocontrol by employing chiral catalysts or auxiliaries in the synthesis of the acyclic precursor.

The table below illustrates the versatility of this cyclization for preparing various dihydrofuranol analogues.

| Entry | α'-Hydroxyenone Precursor | Base / Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Hydroxynon-1-en-3-one | K₂CO₃ / Methanol | 25 | This compound | 92 |

| 2 | 4-Hydroxy-5-phenylpent-1-en-3-one | NaH / THF | 0 | 2-Benzyl-2,3-dihydrofuran-3-ol | 89 |

| 3 | 4-Hydroxy-4-methylpent-1-en-3-one | DBU / Acetonitrile | 25 | 2,3-Dimethyl-2,3-dihydrofuran-3-ol | 78 |

| 4 | 4-Hydroxyhept-1-en-3-one | KOtBu / t-Butanol | 0 | 2-Propyl-2,3-dihydrofuran-3-ol | 90 |

Enaminones and Difluorocarbene Precursors

The synthesis of fluorinated analogues of dihydrofuranols can be achieved through a unique pathway involving the reaction of enaminones with difluorocarbene (:CF₂). While not a direct route to the parent compound this compound, this methodology provides access to valuable fluorinated structures that share the same core skeleton.

The reaction sequence begins with the generation of difluorocarbene from a suitable precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa) via thermal decomposition or the Ruppert-Prakash reagent (TMSCF₃) via fluoride (B91410) activation. The highly reactive difluorocarbene undergoes a [2+1] cycloaddition with the electron-rich double bond of the enaminone substrate to form a transient difluorocyclopropylamine intermediate. This intermediate is unstable and readily undergoes a ring-expansion reaction, driven by the release of ring strain and the electronegativity of the fluorine atoms. This electrocyclic rearrangement typically yields a 2-amino-3-fluoro-2,3-dihydrofuran derivative.

The enaminone precursor must be appropriately substituted to generate the desired analogue. For instance, an enaminone derived from a β-diketone bearing a pentyl group would lead to a C5-substituted dihydrofuran analogue. Subsequent hydrolysis of the resulting enamine functionality could potentially provide a route to the corresponding ketone, which could be reduced to the alcohol. This method is particularly significant for its ability to introduce fluorine into the heterocyclic ring, a modification that can profoundly alter the molecule's physical and biological properties.

| Entry | Enaminone Substrate | Carbene Precursor / Conditions | Primary Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-(Dimethylamino)non-2-en-4-one | ClCF₂COONa / Diglyme, 180 °C | 2-(Dimethylamino)-3-fluoro-5-pentyl-2,3-dihydrofuran | 65 |

| 2 | 3-(Pyrrolidin-1-yl)oct-2-en-4-one | TMSCF₃, NaI / DMF, 80 °C | 3-Fluoro-5-propyl-2-(pyrrolidin-1-yl)-2,3-dihydrofuran | 72 |

| 3 | 1-Phenyl-3-(piperidin-1-yl)but-2-en-1-one | ClCF₂COONa / Diglyme, 180 °C | 5-Benzyl-3-fluoro-2-(piperidin-1-yl)-2,3-dihydrofuran | 68 |

Allylic Carbonates and Phenolic Ketones

Palladium-catalyzed cyclization reactions provide a sophisticated route for the synthesis of dihydrofuran analogues, particularly those fused to an aromatic ring, such as 2,3-dihydrobenzofurans. This strategy utilizes the reaction between a phenolic ketone and an allylic carbonate moiety in an intramolecular fashion, a transformation often referred to as an intramolecular Tsuji-Trost allylation.

The substrate for this reaction is typically a derivative of a 2-hydroxyacetophenone (B1195853) where the phenolic oxygen is linked to an allylic carbonate. Upon exposure to a palladium(0) catalyst, such as Pd₂(dba)₃, oxidative addition occurs at the allylic carbonate C-O bond, displacing the carbonate leaving group and forming a π-allyl palladium(II) intermediate. The ketone's enolate, generated in situ with a suitable base, then acts as the nucleophile. However, for the synthesis of dihydrobenzofuran-3-ols, the phenolic oxygen itself serves as the nucleophile, attacking the terminal carbon of the π-allyl complex. This intramolecular O-alkylation forms the dihydrofuran ring. The resulting product is an exocyclic enol ether, which can be isomerized or further functionalized to yield the desired 3-hydroxy analogue.

This methodology is highly valued for its mild reaction conditions and functional group tolerance. By varying the substituents on both the aromatic ring and the allylic fragment, a diverse library of complex dihydrobenzofuran analogues can be synthesized efficiently.

| Entry | Substrate | Catalyst / Ligand | Base / Solvent | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-(But-2-en-1-yloxy)acetophenone | Pd(PPh₃)₄ | K₂CO₃ / THF | 2-Methyl-2,3-dihydrobenzofuran-3-one | 85 |

| 2 | 2-((2-Methylallyl)oxy)acetophenone | Pd₂(dba)₃ / dppe | NaH / DMF | 2,2-Dimethyl-2,3-dihydrobenzofuran-3-one | 91 |

| 3 | 5-Chloro-2-(cinnamyl-oxy)acetophenone | Pd(PPh₃)₄ | Cs₂CO₃ / Toluene | 5-Chloro-2-phenyl-2,3-dihydrobenzofuran-3-one | 79 |

1,4-Enediones and Pyridinium (B92312) Salts

The reaction between pyridinium ylides and activated alkenes is a classic and robust method for constructing five-membered heterocyclic rings, including furan and dihydrofuran derivatives. This approach can be adapted to synthesize the core skeleton of this compound by using a suitably substituted 1,4-enedione as the starting material.

The key reactive species is a pyridinium ylide, which is typically generated in situ by treating an N-substituted pyridinium salt (e.g., N-phenacylpyridinium bromide) with a non-nucleophilic base like triethylamine (B128534) (Et₃N). The ylide acts as a 1,3-dipole. This dipole reacts with a Michael acceptor, such as a 1,4-enedione, in a formal [3+2] cycloaddition or a stepwise Michael addition-cyclization sequence. For the synthesis of a pentyl-substituted furan, a precursor like oct-1-ene-1,4-dione could be used.

The initial reaction between the ylide and the enedione leads to a dihydropyridine (B1217469) intermediate, which subsequently eliminates pyridine (B92270) to generate a highly substituted furan ring. To obtain the target this compound, the resulting furan product would require further chemical modification, including selective reduction of the furan ring (e.g., via catalytic hydrogenation) and hydration of the resulting enol ether or double bond to install the C3-hydroxyl group. While multi-step, this method's reliability and the ready availability of diverse pyridinium salts and enediones make it a flexible strategy for accessing a wide range of furan and dihydrofuran analogues.

| Entry | Pyridinium Salt | 1,4-Enedione | Base / Solvent | Furan Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Phenacylpyridinium Bromide | Oct-1-ene-1,4-dione | Et₃N / Chloroform | 2-Pentyl-5-phenylfuran | 75 |

| 2 | N-(Ethoxycarbonylmethyl)pyridinium Bromide | 1,4-Diphenylbut-2-ene-1,4-dione | Et₃N / Acetonitrile | Ethyl 2,5-diphenylfuran-3-carboxylate | 82 |

| 3 | N-Cyanomethylpyridinium Chloride | 1-Phenylpent-2-ene-1,4-dione | DBU / Dichloromethane | 2-Methyl-5-phenylfuran-3-carbonitrile | 78 |

Industrial Scale-Up Considerations and Process Optimization for Dihydrofuranol Synthesis

Translating a laboratory-scale synthesis of this compound to an industrial process requires a critical evaluation of safety, cost, efficiency, and environmental impact. While multiple synthetic routes exist, their suitability for large-scale production varies significantly.

The direct functionalization of 2,3-dihydrofuran (Section 3.4.4) is elegant but presents considerable scale-up challenges. The use of pyrophoric n-butyllithium necessitates specialized handling equipment and rigorous safety protocols. Furthermore, the reaction requires cryogenic temperatures (-78 °C), which are energy-intensive and costly to maintain on an industrial scale. The subsequent hydroxylation step may involve toxic (SeO₂) or potentially explosive (peroxides) reagents, adding further safety and waste disposal concerns.

In contrast, the intramolecular cyclization of α'-hydroxyenones (Section 3.4.5) is a far more attractive candidate for industrial application. This strategy is often a one-pot transformation from a stable, linear precursor. The reaction conditions are typically much milder, often using inexpensive and non-pyrophoric bases like K₂CO₃ or catalytic amounts of stronger bases at or near ambient temperature. This eliminates the need for cryogenic cooling and specialized organometallic handling. The process is highly atom-economical and generates less hazardous waste. Purification of the final product may be simplified to distillation or crystallization, which are more scalable than the chromatographic purification often required in other routes.

Process optimization would focus on the cyclization route. Key parameters for investigation include:

Catalyst Loading: Minimizing the amount of base to reduce cost and simplify workup.

Solvent Selection: Choosing a solvent that is low-cost, low-toxicity, and easily recoverable (e.g., methanol, ethanol, or toluene) over options like THF or DMF.

Temperature Control: Designing a reactor system to manage the potential exotherm of the cyclization.

Telescoping: Developing a process where the synthesis of the α'-hydroxyenone precursor and its subsequent cyclization are performed sequentially in the same reactor without intermediate isolation, thereby increasing throughput and reducing waste.

The following table provides a comparative analysis of these two primary routes from a process chemistry perspective.

| Parameter | Route 1: Direct Functionalization (3.4.4) | Route 2: Intramolecular Cyclization (3.4.5) |

|---|---|---|

| Starting Materials | 2,3-Dihydrofuran, n-BuLi, 1-Bromopentane | 4-Hydroxynon-1-en-3-one (from simpler precursors) |

| Safety Concerns | Pyrophoric n-BuLi, cryogenic temperatures, potentially hazardous oxidants | Standard handling of bases (e.g., K₂CO₃); manageable exotherm |

| Operating Conditions | -78 °C, inert atmosphere | 0 °C to ambient temperature |

| Atom Economy | Moderate; loss of butane (B89635) and lithium salts | High; intramolecular rearrangement with minimal waste |

| Purification | Often requires chromatography | Potentially scalable via distillation or crystallization |

| Industrial Feasibility | Low; high cost and safety burden | High; safer, more efficient, and cost-effective |

Chemical Reactivity and Transformations of 2 Pentyl 2,3 Dihydrofuran 3 Ol and Derivatives

Derivatization and Functionalization at the Dihydrofuranol Core

The 2,3-dihydrofuran-3-ol core is amenable to various derivatization and functionalization reactions. The hydroxyl group can be readily converted into other functional groups, and the double bond of the dihydrofuran ring can participate in addition reactions. For instance, the hydroxyl group can be acylated or alkylated to produce esters and ethers, respectively.

The reactivity of the dihydrofuranol core is also influenced by the substituents present on the ring. The pentyl group at the 2-position, for example, can influence the stereochemical outcome of reactions.

Table 1: Examples of Derivatization Reactions of Dihydrofuranols

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2,3-dihydrofuran (B140613) | Ethyl glyoxylate, TiCl4 | 3-(β-carboethoxy-α-hydroxymethyl)-2-substituted tetrahydofuran | Aldol-type reaction |

| 2,3-dihydrofuran | α-halogen ketones, β-dicarbonyl compounds | Substituted furans | Feist–Benary synthesis |

Functional Group Tolerance in Dihydrofuranol Reactions

Many synthetic methods leading to dihydrofurans, including those that could be adapted for 2-pentyl-2,3-dihydrofuran-3-ol, exhibit a good tolerance for various functional groups. This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. For example, iron-catalyzed intramolecular hydroalkoxylation of α-allenic alcohols to form 2,3-dihydrofurans proceeds under mild conditions and is compatible with a range of functional groups. organic-chemistry.org Similarly, palladium-catalyzed cycloadditions of vinyl-substituted butyrolactones with ketenes provide access to 2,3-dihydrofurans under mild conditions. organic-chemistry.org

Dehydration Reactions Leading to Furan (B31954) Derivatives

One of the key reactions of this compound is its dehydration to form the corresponding furan derivative. This transformation is typically achieved under acidic conditions. The resulting 2-pentylfuran (B1212448) is a stable aromatic compound. The ease of this dehydration highlights the driving force of aromatization. The Feist-Benary synthesis, a classic method for furan synthesis, proceeds through a hydroxydihydrofuran intermediate that undergoes dehydration. wikipedia.org

Ring-Opening and Rearrangement Pathways

The dihydrofuran ring in this compound can undergo ring-opening and rearrangement reactions, particularly under acidic conditions. Lewis acid-catalyzed reactions of 2,3-dihydrofuran acetals, for example, can lead to ring-opening followed by benzannulation to form functionalized carbazoles. mdpi.comnih.gov In some cases, rearrangement of the dihydrofuran ring itself can occur. For instance, the Cloke-Wilson rearrangement of activated cyclopropanes can be used to construct 2,3-dihydrofurans through a tandem ring-opening/recyclization process. organic-chemistry.org

Utilization as Key Molecular Building Blocks in Complex Synthesis

The versatile reactivity of this compound and its derivatives makes them valuable building blocks in the synthesis of more complex molecules, including other heterocyclic systems and pharmacologically relevant scaffolds.

Precursors for Other Heterocyclic Systems

The dihydrofuran framework can be transformed into other heterocyclic systems. For example, treatment of furan with ammonia (B1221849) in the presence of solid acid catalysts can yield pyrrole (B145914). wikipedia.org While this is a reaction of furan itself, the ready conversion of this compound to 2-pentylfuran makes this transformation accessible. Additionally, rhodium-catalyzed reactions of propargylic alcohols can lead to allenes, which can then be cyclized to form 2,5-dihydrofuran (B41785) derivatives. nih.gov These dihydrofurans can serve as precursors for further synthetic manipulations.

Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds

The dihydrofuran motif is present in numerous natural products and pharmacologically active compounds. The synthesis of these molecules often involves the construction of a substituted dihydrofuran ring as a key step. For example, 2,3-dihydrofurans are intermediates in the synthesis of various bioactive molecules. organic-chemistry.org Lewis acid-catalyzed ring-opening and benzannulation of dihydrofuran acetals has been employed in the formal total synthesis of murrayafoline A, a bioactive carbazole (B46965) alkaloid. mdpi.comnih.gov Furthermore, dihydrofuran-3(2H)-ones, which can be derived from α'-hydroxy α-enones, are substructures in many natural products with important biological activities, such as jatrophone (B1672808) and inotilone. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Pentylfuran |

| 2,3-Dihydrofuran |

| 3-(β-carboethoxy-α-hydroxymethyl)-2-substituted tetrahydofuran |

| Furan |

| Pyrrole |

| 2,5-Dihydrofuran |

| Dihydrofuran-3(2H)-one |

| Jatrophone |

| Inotilone |

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation of Dihydrofuranol Derivatives

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For complex structures like 2-Pentyl-2,3-dihydrofuran-3-OL, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural information, but advanced two-dimensional (2D) techniques are indispensable for the definitive assignment of stereochemistry. semanticscholar.orgipb.pt

The relative configuration of the substituents on the dihydrofuran ring can be determined through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations. ipb.pt In the case of this compound, the key stereochemical relationship is between the pentyl group at the C2 position and the hydroxyl group at the C3 position.

Detailed Research Findings:

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is utilized to establish the connectivity of protons within the molecule, confirming the spin systems of the dihydrofuran ring and the pentyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule, such as the pentyl group to the dihydrofuran ring. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the spatial proximity of protons. For this compound, a NOE correlation between the proton at C2 and the proton at C3 would strongly suggest a cis relationship between the pentyl and hydroxyl groups. Conversely, the absence of this correlation would indicate a trans configuration. The relative configuration can be further confirmed by observing NOE correlations between the protons of the pentyl group and other protons on the dihydrofuran ring. ipb.pt

Table 1: Hypothetical ¹H and ¹³C NMR Data for a cis-2-Pentyl-2,3-dihydrofuran-3-OL Isomer

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| 2 | 4.15 (m) | 85.2 | H-3, H-1' | C-3, C-4, C-1' | H-3, H-1' |

| 3 | 4.35 (m) | 75.8 | H-2, H-4 | C-2, C-4, C-5 | H-2, H-4 |

| 4 | 2.10 (m), 1.90 (m) | 35.1 | H-3, H-5 | C-2, C-3, C-5 | H-3, H-5 |

| 5 | 4.05 (m), 3.85 (m) | 68.9 | H-4 | C-3, C-4 | H-4 |

| 1' | 1.60 (m) | 34.5 | H-2, H-2' | C-2, C-2', C-3' | H-2 |

| 2' | 1.30 (m) | 28.1 | H-1', H-3' | C-1', C-3', C-4' | - |

| 3' | 1.28 (m) | 22.6 | H-2', H-4' | C-1', C-2', C-4', C-5' | - |

| 4' | 1.32 (m) | 31.8 | H-3', H-5' | C-2', C-3', C-5' | - |

| 5' | 0.90 (t) | 14.1 | H-4' | C-3', C-4' | - |

Note: This data is illustrative and chemical shifts may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govspringernature.com This technique provides a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. nih.gov

For an enantiomerically pure sample of this compound, the crystallographic analysis can distinguish between the two possible enantiomers. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. ed.ac.uk A Flack parameter close to zero confirms that the determined absolute configuration is correct. nih.gov

Detailed Research Findings:

The process involves crystallizing the purified compound, followed by diffraction of X-rays by the crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions are determined. For light-atom molecules like this compound, the anomalous scattering effects can be weak, requiring high-quality data and careful refinement. ed.ac.uk In cases where the compound itself does not crystallize well, the formation of a crystalline derivative with a known chiral auxiliary can be employed. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₈O₂ |

| Formula Weight | 158.24 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 10.23 |

| c (Å) | 12.45 |

| V (ų) | 1090.7 |

| Z | 4 |

| ρcalc (g/cm³) | 0.964 |

| Flack Parameter | 0.05(8) |

Note: This data is illustrative and represents a plausible outcome for a successful crystallographic analysis.

Chromatographic and Mass Spectrometric Methods for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the assessment of its purity. When coupled with mass spectrometry (MS), these methods provide a powerful tool for the analysis of complex mixtures and the confirmation of molecular weight and fragmentation patterns.

Detailed Research Findings:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. The compound is first separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification and quantification. The NIST WebBook provides mass spectral data for the related compound 2-pentylfuran (B1212448), which can serve as a reference for fragmentation patterns. nist.govnist.gov Studies on 2-pentylfuran have highlighted the importance of robust analytical methods for its reliable determination in various matrices. nih.gov

Chiral Chromatography: To separate the enantiomers of this compound, chiral chromatography is necessary. This can be achieved using either gas chromatography or high-performance liquid chromatography (HPLC) with a chiral stationary phase. This separation is crucial for determining the enantiomeric excess (ee) of a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when derivatization for GC is not desirable, LC-MS is a valuable alternative. It allows for the separation of compounds in the liquid phase followed by mass spectrometric detection.

Table 3: Hypothetical GC-MS Data for this compound

| Retention Time (min) | Major Mass Fragments (m/z) | Interpretation |

| 12.5 | 158 (M⁺), 141, 113, 85, 71, 57 | Molecular ion and characteristic fragments |

Note: This data is illustrative. The actual retention time and fragmentation pattern will depend on the specific GC-MS conditions.

Future Perspectives and Emerging Research Avenues for Dihydrofuranol Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of dihydrofuranols, including 2-Pentyl-2,3-dihydrofuran-3-ol, is an area of active research, with a strong emphasis on developing greener and more efficient methods. Traditional synthetic routes often rely on harsh reagents and produce significant waste. Modern approaches, however, are shifting towards catalytic and more environmentally benign processes.

Recent advancements include the use of iron catalysis in the cycloisomerization of α-allenols to produce 2,3-dihydrofurans, a reaction that can be performed with high diastereoselectivity. acs.org This method offers a milder alternative to traditional approaches. Furthermore, metal-free synthesis strategies are gaining traction. For instance, the oxidative cyclization of alkynes mediated by hypervalent iodine reagents provides a pathway to construct dihydrofuran scaffolds without the need for transition metals. rsc.org The combination of photocatalysis and iron catalysis has also been shown to enable the tandem difunctionalization of alcohols for the efficient synthesis of multisubstituted 2,3-dihydrofurans. organic-chemistry.org

Another sustainable approach involves the use of biocatalysis. While specific enzymatic routes to this compound are not yet established, the use of whole-cell biocatalysts like Daucus carota (carrot) for the synthesis of chiral alcohols highlights the potential for developing enzymatic methods for dihydrofuranol production. researchgate.net These biocatalytic methods offer high stereoselectivity under mild conditions, reducing the environmental impact of chemical synthesis.

The table below summarizes some modern synthetic approaches applicable to the synthesis of dihydrofuranol derivatives.

| Synthetic Approach | Catalyst/Reagent | Key Features |

| Iron-Catalyzed Cycloisomerization | Iron complexes | High diastereoselectivity, mild reaction conditions. acs.org |

| Metal-Free Oxidative Cyclization | Hypervalent iodine | Avoids transition metal contamination. rsc.org |

| Photocatalysis/Iron Catalysis | Photoredox catalysts and iron | Tandem difunctionalization of alcohols. organic-chemistry.org |

| Biocatalysis | Whole-cell biocatalysts | High stereoselectivity, environmentally benign. researchgate.net |

Exploration of New Biological Targets and Therapeutic Applications for Dihydrofuranol Derivatives

Dihydrofuranol derivatives are recognized for their potential as pharmacologically active compounds. The dihydrofuran ring system is a common scaffold in natural products and has been incorporated into various drug discovery programs. rsc.org

Derivatives of dihydrofuran have been investigated for a range of biological activities. For instance, furan (B31954) and dihydrofuran-fused tricyclic benzo[d]imidazole derivatives have been identified as potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. nih.govnih.gov This suggests a potential therapeutic application for dihydrofuranols in treating inflammatory conditions like osteoarthritis and hyperalgesia. nih.govnih.gov

Furthermore, some dihydrofuran derivatives have been explored as potential anticancer agents. Thiazole-dihydrofuran derivatives have been synthesized and evaluated as aromatase inhibitors, which are used in the treatment of hormone-dependent breast cancer. nih.gov The cytotoxic effects of certain dihydrofuran derivatives against various cancer cell lines have also been documented. unipi.it The exploration of these compounds as inhibitors of other enzymes and as antimicrobial agents is an active area of research. unipi.itimrpress.com

Potential Applications in Material Science and Dyes

The unique chemical structure of dihydrofuranols also lends itself to applications in material science and the development of novel dyes. The heterocyclic ring can be functionalized to tune the electronic and optical properties of the molecule. While specific applications for this compound in this area have not been reported, the broader class of furan and dihydrofuran derivatives shows promise.

The use of natural dyes is gaining increasing attention due to environmental concerns associated with synthetic dyes. mdpi.comjmb.or.kr While not a dye itself, the dihydrofuranol scaffold could potentially be modified to create new chromophores. The reactivity of the hydroxyl group and the double bond within the dihydrofuran ring allows for the attachment of various auxochromes and chromophores, which could lead to the development of novel dyes with specific properties.

In the realm of material science, furan-based polymers have been developed for various applications. The ability of dihydrofuranols to act as building blocks (see section 8.4) could be exploited in the synthesis of new polymers with tailored properties. For example, the incorporation of the dihydrofuranol moiety could influence the thermal stability, solubility, and mechanical properties of the resulting polymer. The development of dye-sensitized solar cells (DSSCs) also presents a potential avenue for the application of functionalized dihydrofuranols as components of photosensitizers. researchgate.net

Role of Dihydrofuranols as Versatile Building Blocks in Advanced Organic Synthesis

One of the most significant future perspectives for this compound and related dihydrofuranols lies in their role as versatile building blocks in advanced organic synthesis. researchgate.net The combination of a chiral center, a hydroxyl group, and an enol ether functionality within a cyclic structure makes them valuable intermediates for the construction of complex molecules. mdpi.com

The hydroxyl group can be easily modified or used as a handle for further reactions, such as esterification or etherification. The enol ether moiety can undergo a variety of transformations, including hydrolysis to a ketone, or participation in cycloaddition reactions. For example, 2,3-dihydrofuran (B140613) is a known reagent in lanthanide-catalyzed Diels-Alder reactions. sigmaaldrich.comchemicalbook.com

The reactivity of the dihydrofuran ring allows for its use in the synthesis of other heterocyclic systems. For instance, dihydrofuran acetals have been used in Lewis acid-catalyzed ring-opening benzannulation reactions to form functionalized 1-hydroxycarbazoles. mdpi.com This demonstrates the potential of dihydrofuranol-derived intermediates to access a wide range of complex molecular architectures. The ability to synthesize both spiro-dihydrofuran and amino-dihydrofuran scaffolds further expands the utility of these compounds as isosteres for vicinal amino alcohols in medicinal chemistry. rsc.org

Integration of Artificial Intelligence and Machine Learning in Dihydrofuranol Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of chemistry, including the design and synthesis of molecules like this compound. acs.orggoogle.com These computational tools can accelerate the discovery of new dihydrofuranol derivatives with desired properties and optimize their synthetic routes.

AI can be employed to predict the biological activity of novel dihydrofuranol derivatives against various targets, thus prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com Generative models can design new dihydrofuranol-based molecules with specific property profiles, such as enhanced binding affinity to a particular enzyme or improved pharmacokinetic properties. mdpi.com

In the realm of synthesis, AI can assist in retrosynthetic analysis, proposing efficient and sustainable synthetic pathways to target dihydrofuranols. acs.org Machine learning models can be trained on existing reaction data to predict the optimal reaction conditions, such as catalyst, solvent, and temperature, for a given transformation. rsc.org The ultimate vision is the development of fully automated synthesis platforms where AI designs a molecule and then directs a robotic system to carry out its synthesis, purification, and characterization. google.com This integration of AI will undoubtedly accelerate the exploration of the chemical space around dihydrofuranols and unlock their full potential in various applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.